N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an ethoxyphenyl group, a thiophenyl group, and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an etherification reaction involving 2-ethoxyphenol and a suitable alkylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophenyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
- N-(2-ethoxyphenyl)-1-(furan-2-yl)cyclopentane-1-carboxamide
- N-(2-ethoxyphenyl)-1-(thiophen-3-yl)cyclopentane-1-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the specific combination of functional groups and the spatial arrangement of these groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-9-4-3-8-14(15)19-17(20)18(11-5-6-12-18)16-10-7-13-22-16/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAGCIRXZGNQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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